2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
Description
This nicotinonitrile derivative is characterized by three key substituents:
- Position 2: A sulfanyl group linked to a (6-chloro-3-pyridinyl)methyl moiety.
- Position 4: A trifluoromethyl (-CF₃) group, known to enhance lipophilicity and metabolic stability.
- Position 6: A 4-methoxyphenyl (-C₆H₄-OCH₃) group, which contributes electronic and steric effects.
The 4-methoxyphenyl group at position 6 distinguishes it from analogs with chlorophenyl or methylphenyl groups .
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3OS/c1-28-14-5-3-13(4-6-14)17-8-16(20(22,23)24)15(9-25)19(27-17)29-11-12-2-7-18(21)26-10-12/h2-8,10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOMLHPFSDBLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the chloro group: Chlorination of the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide.
Formation of the nicotinonitrile core: This involves a series of reactions including nitrile formation and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction of the nitrile group.
Various substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The table below compares the target compound with structurally related nicotinonitrile derivatives:
Key Observations
This may influence solubility and target binding . The chloro-pyridinyl moiety could enhance interactions with hydrophobic pockets in biological targets, a feature absent in analogs like AMIN ().
Position 6 Substituents :
- The 4-methoxyphenyl group in the target compound contrasts with 4-chlorophenyl () or indol-3-yl (). Methoxy groups generally improve solubility but may reduce metabolic stability compared to halogens .
The target compound’s sulfanyl-pyridinyl group could offer similar advantages but requires empirical validation .
Biological Activity
The compound 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile (CAS Number: 664999-86-4) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyridine ring : Contributes to its reactivity and interaction with biological targets.
- Chloro group : Enhances lipophilicity and may influence biological activity.
- Methoxyphenyl group : Provides electron-donating properties, potentially increasing binding affinity to targets.
- Trifluoromethyl group : Known to enhance metabolic stability and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its stability and interaction with biomolecules. The compound's mechanism may involve:
- Enzyme inhibition : Binding to active sites of enzymes, thereby modulating their activity.
- Receptor interaction : Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | MIC 15.625–62.5 μM against Staphylococcus aureus |
| Similar Compounds | Antifungal | MIC 31.2–62.5 μM against Candida albicans |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with a bactericidal mechanism that includes inhibition of protein synthesis and nucleic acid production .
Case Studies
- Study on MRSA : In a comparative study, the compound demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 62.216 to 124.432 μg/mL, indicating its potential use in treating biofilm-associated infections .
- Antitumor Activity : Preliminary investigations into the antitumor properties have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism involves apoptosis induction through reactive oxygen species (ROS) generation .
Research Findings
Research indicates that the unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs. For instance:
- The trifluoromethyl group significantly improves metabolic stability, allowing for sustained bioactivity in vivo.
- The methoxyphenyl substitution increases the lipophilicity, enhancing membrane permeability and target interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
